molecular formula C13H16N2O3S B4426063 4-methyl-2-oxo-N-propyl-1,2-dihydro-6-quinolinesulfonamide

4-methyl-2-oxo-N-propyl-1,2-dihydro-6-quinolinesulfonamide

Cat. No. B4426063
M. Wt: 280.34 g/mol
InChI Key: WHIBNKISBGHATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-N-propyl-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as PMSF (phenylmethylsulfonyl fluoride) and is widely used as a protease inhibitor.

Scientific Research Applications

PMSF is widely used as a protease inhibitor in biochemical and molecular biology experiments. It is used to inhibit serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF is also used to inhibit cysteine proteases, including cathepsin B and papain. PMSF is commonly used in the isolation and purification of proteins, as it prevents proteolytic degradation of proteins during the purification process.

Mechanism of Action

PMSF acts as a protease inhibitor by irreversibly binding to the active site of serine and cysteine proteases. The binding of PMSF to the active site of proteases prevents the proteases from cleaving peptide bonds in proteins, thus inhibiting their activity.
Biochemical and Physiological Effects:
PMSF has been shown to have no significant effects on the biochemical and physiological functions of cells and tissues. However, prolonged exposure to high concentrations of PMSF can cause cytotoxicity and cell death.

Advantages and Limitations for Lab Experiments

The advantages of using PMSF as a protease inhibitor include its broad spectrum of inhibition, irreversibility of binding, and low toxicity. However, PMSF has some limitations, including its instability in aqueous solutions, sensitivity to pH and temperature, and potential interference with some assays.

Future Directions

There are several future directions for research on PMSF. One direction is to investigate the use of PMSF as a potential therapeutic agent for the treatment of diseases caused by protease dysregulation, such as cancer, inflammation, and viral infections. Another direction is to develop new protease inhibitors based on the structure of PMSF with improved stability, specificity, and efficacy. Additionally, further research is needed to understand the mechanisms of PMSF-induced cytotoxicity and develop strategies to minimize its toxic effects.
Conclusion:
In conclusion, PMSF is a widely used protease inhibitor with potential applications in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PMSF and develop new protease inhibitors with improved properties.

properties

IUPAC Name

4-methyl-2-oxo-N-propyl-1H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-3-6-14-19(17,18)10-4-5-12-11(8-10)9(2)7-13(16)15-12/h4-5,7-8,14H,3,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIBNKISBGHATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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